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molecular formula C15H18ClN3O B8485286 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide

7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide

Cat. No. B8485286
M. Wt: 291.77 g/mol
InChI Key: QRVVMAOTJSMUFO-UHFFFAOYSA-N
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Patent
US07763732B2

Procedure details

To a suspension of 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile (12.9 g, 46.9 mmol) in ethanol (280 ml) and di-iso-propylethylamine (16.7 ml, 96.0 mmol) was added hydroxylamine hydrochloride (6.8 g, 121.4 mmol). The reaction mixture was warmed to reflux and stirred for 6 h before cooling to room temperature and the solvent removed in vacuo. The solid was dissolved in dichloromethane washed with water and brine, dried over sodium sulfate and the solvent removed in vacuo. The resulting solid was crystallised from diethyl ether to yield 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carboxamidine (13.1 g, 42.5 mmol) as an off white solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:11][CH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[CH:8]=[C:7]2[C:18]#[N:19].C([N:23](C(C)C)CC)(C)C.Cl.NO>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:11][CH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[CH:8]=[C:7]2[C:18]([NH2:23])=[NH:19] |f:2.3|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC=1C=CC=C2C(=CN(C12)CC1CCOCC1)C#N
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallised from diethyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=CC=C2C(=CN(C12)CC1CCOCC1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.5 mmol
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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